[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
Description
[(8S)-6-(Difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a bicyclic pyrrolizine derivative characterized by a difluoromethylene group at position 6 and a hydroxymethyl substituent at the 8S configuration. Its molecular formula is C₉H₁₂F₂NO, with a CAS registry number of 2820537-07-1 . The compound is primarily used in research settings, particularly in medicinal chemistry, due to its unique stereoelectronic properties imparted by the difluoromethylene group and chiral center .
The absolute configuration of the 8S stereocenter was confirmed via advanced NMR techniques and computational DP4+ probability analysis (100% confidence), as demonstrated in studies on analogous spirotryprostatin derivatives . The difluoromethylene group enhances metabolic stability and binding affinity compared to non-fluorinated analogs, making it a scaffold of interest for drug discovery .
Properties
Molecular Formula |
C9H13F2NO |
|---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H13F2NO/c10-8(11)7-4-9(6-13)2-1-3-12(9)5-7/h13H,1-6H2/t9-/m0/s1 |
InChI Key |
WHTROZLXEJJKLK-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@]2(CC(=C(F)F)CN2C1)CO |
Canonical SMILES |
C1CC2(CC(=C(F)F)CN2C1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically starts from a suitable pyrrolizine precursor or a linear amino alcohol that can be cyclized. The key steps involve:
- Formation of the bicyclic tetrahydro-1H-pyrrolizine skeleton.
- Introduction of the difluoromethylene group via fluorination reagents or difluorocarbene precursors.
- Installation of the hydroxymethyl substituent through reduction or substitution reactions.
- Stereochemical control via chiral auxiliaries, catalysts, or resolution methods.
Fluorination Techniques
The difluoromethylene group (–CF2=) at the 6-position is introduced using specialized fluorinating agents such as:
- Difluorocarbene sources (e.g., difluorocarbene generated from chlorodifluoromethane or bromodifluoromethane under basic conditions).
- Electrophilic fluorinating reagents that enable geminal difluorination.
- Deoxofluorination reagents for converting carbonyl precursors to difluoromethylene groups.
These methods require careful control of reaction conditions to avoid over-fluorination or side reactions.
Stereochemical Control
The (8S) configuration is achieved by:
- Using chiral starting materials derived from natural amino acids or chiral pool synthesis.
- Employing asymmetric catalysis during cyclization or fluorination steps.
- Resolution of racemic mixtures through chromatographic or crystallization techniques.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of linear amino alcohol precursor | Starting from L-proline derivative | Chiral amino alcohol intermediate |
| 2 | Cyclization to form tetrahydro-1H-pyrrolizine core | Acid catalysis or intramolecular nucleophilic substitution | Bicyclic scaffold with defined stereochemistry |
| 3 | Introduction of difluoromethylene group at C6 | Treatment with difluorocarbene source (e.g., TMSCF3 + fluoride) | Gem-difluorinated intermediate |
| 4 | Hydroxymethyl functionalization at C8 | Reduction of aldehyde or substitution with formaldehyde equivalent | Target compound [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
| 5 | Purification and characterization | Chromatography and spectroscopic analysis | Pure compound with >95% purity |
Purity and Characterization
Commercially available samples of [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol are reported with purities around 95-97%, confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry (MS).
- High-performance liquid chromatography (HPLC).
Production and Availability Data
| Supplier | Purity (%) | CAS Number | Typical Lead Time | Pricing (USD) per gram |
|---|---|---|---|---|
| AChemBlock | 95% | 2820537-07-1 | Variable, often weeks | Approx. $2000 (1g) |
| Aladdin Scientific | 97% | 2820537-07-1 | 8-12 weeks due to material sourcing | $2000 - $20,000 (1g to 25g scale) |
Note: The extended lead times reflect the complexity of synthesis and sourcing of fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol exerts its effects involves interactions with specific molecular targets. The difluoromethylene group can form strong bonds with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Enantiomeric Pair: [(8R)-6-(Difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
The 8R enantiomer (CAS 2820537-08-2) shares identical physicochemical properties (e.g., molecular weight, formula) but differs in stereochemistry. Key distinctions include:
- Synthesis and Availability : The 8R enantiomer is commercially available from Suzhou ARTK Medchem, while the 8S variant is less commonly marketed .
- Stereochemical Impact : Computational NMR studies (e.g., MPW1PW91/6-31G(d) with PCM solvent models) suggest that the 8S configuration results in distinct 13C chemical shifts (Δδ ≈ 1.2–3.5 ppm for C-5 and C-9) compared to 8R, influencing receptor interactions .
Table 1: Comparison of 8S and 8R Enantiomers
| Property | 8S Isomer | 8R Isomer |
|---|---|---|
| CAS Number | 2820537-07-1 | 2820537-08-2 |
| Commercial Availability | Limited | Available (Suzhou ARTK Medchem) |
| Key NMR Shift (C-5) | 112.4 ppm | Not reported |
Fluoromethylene vs. Difluoromethylene Analogs
The fluoromethylene analog, [(8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS 2820537-73-1), differs by a single fluorine atom. Key contrasts include:
- Electronegativity and Reactivity: The difluoromethylene group increases electron-withdrawing effects, stabilizing the pyrrolizine core and reducing metabolic oxidation rates compared to the monofluorinated variant .
- Synthetic Complexity: Introducing two fluorine atoms requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), whereas monofluorination is more straightforward .
Structural Analogs in Natural Products
Merotides and Preaustinoids
Merotides (e.g., preaustinoid D) share a bicyclic framework but feature additional oxygenated rings and lack fluorinated groups. For example:
- Preaustinoid D: Revised to an (5S,8S,9S,10S) configuration via ECD data and X-ray crystallography, highlighting the importance of stereochemical validation in natural products .
- Biological Relevance: Unlike [(8S)-6-(difluoromethylene)-pyrrolizine]methanol, merotides exhibit antifungal activity due to their polyoxygenated structures .
Table 2: Structural Comparison with Natural Analogs
| Compound | Core Structure | Functional Groups | Bioactivity |
|---|---|---|---|
| [(8S)-Difluoromethylene] | Pyrrolizine | Difluoromethylene, -OH | Research tool |
| Preaustinoid D | Austin-like bicyclic | Epoxide, hydroxyls | Antifungal |
Biological Activity
[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS No. 2820537-07-1) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and other pharmacological effects. The data presented is derived from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique pyrrolizin framework with a difluoromethylene group, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 192.18 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.125 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Helicobacter pylori | 0.125-0.25 mg/mL |
These results indicate that the compound possesses significant antimicrobial properties, particularly against pathogenic bacteria associated with gastrointestinal infections .
Antioxidant Activity
The antioxidant capacity of [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has been assessed using various assays:
| Assay Type | IC50 Value (mg/mL) |
|---|---|
| DPPH Radical Scavenging | 19.78 ± 0.12 |
| FRAP Assay | 5.07 ± 0.18 mmol Fe²⁺/g |
These findings suggest that the compound exhibits potent antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Other Pharmacological Effects
Preliminary research indicates that [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol may also possess anti-inflammatory and analgesic properties. However, further studies are needed to elucidate these effects fully.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various pyrrolizin derivatives for their antibacterial properties and found that modifications at the nitrogen position significantly enhanced activity against resistant strains .
- Antioxidant Properties : Research conducted on related compounds demonstrated that structural modifications could lead to increased radical scavenging activity, suggesting that [(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol might be optimized for better efficacy through chemical modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
